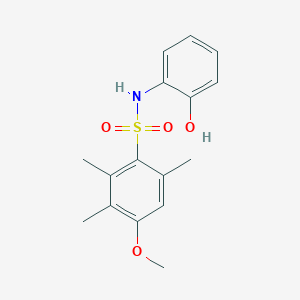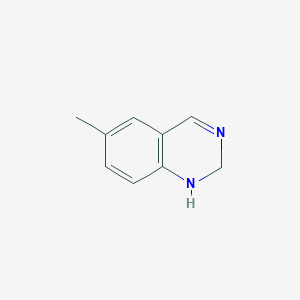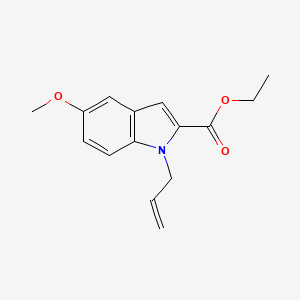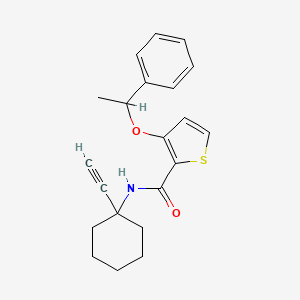
3,3-Dimethyl-1,3-tellurasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,3-tellurasiletane is an organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and acetylene as starting materials, with a transition metal salt as a catalyst. The reaction is carried out in the presence of an acid, followed by distillation to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring minimal environmental impact and high product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can participate in substitution reactions where tellurium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-1,3-tellurasiletane exerts its effects involves interactions at the molecular level. The tellurium atom can form bonds with various substrates, influencing the reactivity and stability of the compound. These interactions often involve changes in the electronic structure of the molecule, which can affect its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
918905-20-1 |
|---|---|
Formule moléculaire |
C4H10SiTe |
Poids moléculaire |
213.8 g/mol |
Nom IUPAC |
3,3-dimethyl-1,3-tellurasiletane |
InChI |
InChI=1S/C4H10SiTe/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
Clé InChI |
BPQWCGSUHJJKRF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Te]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)
![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)




![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
